molecular formula C10H9NO3 B3145896 3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione CAS No. 5841-66-7

3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione

Cat. No.: B3145896
CAS No.: 5841-66-7
M. Wt: 191.18 g/mol
InChI Key: WMLVWVUSHAFTTA-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.188 g/mol . This compound belongs to the class of oxazolidinediones, which are characterized by a five-membered ring containing both nitrogen and oxygen atoms. It is a rare and unique chemical often used in early discovery research .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of substituted oxazolidines .

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione is unique due to its specific oxazolidinedione structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-5-phenyl-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-11-9(12)8(14-10(11)13)7-5-3-2-4-6-7/h2-6,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLVWVUSHAFTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(OC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50874157
Record name 3-ME-5-PH OXAZOLIDINE-2,4-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5841-66-7
Record name 3-ME-5-PH OXAZOLIDINE-2,4-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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